molecular formula C14H21Cl B14421507 2,4-Di-t-butylchlorobenzene CAS No. 80438-65-9

2,4-Di-t-butylchlorobenzene

Cat. No.: B14421507
CAS No.: 80438-65-9
M. Wt: 224.77 g/mol
InChI Key: ADQRIEIXADCLKG-UHFFFAOYSA-N
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Description

2,4-Di-t-butylchlorobenzene is an organic compound with the molecular formula C14H21Cl It is a derivative of chlorobenzene, where two tert-butyl groups are substituted at the 2 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-t-butylchlorobenzene typically involves the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Chlorobenzene: is mixed with .

    Aluminum chloride: is added as a catalyst.

  • The reaction mixture is stirred at a controlled temperature, usually around 0-5°C, to prevent side reactions.
  • The product, this compound, is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-t-butylchlorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The tert-butyl groups can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced under specific conditions to remove the chlorine atom or modify the tert-butyl groups.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products

    Substitution: 2,4-Di-t-butylphenol, 2,4-Di-t-butylaniline.

    Oxidation: 2,4-Di-t-butylbenzyl alcohol, 2,4-Di-t-butylbenzaldehyde.

    Reduction: 2,4-Di-t-butylbenzene.

Scientific Research Applications

2,4-Di-t-butylchlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Di-t-butylchlorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-t-butylphenol: Similar structure but with a hydroxyl group instead of chlorine.

    2,4-Di-t-butylaniline: Similar structure but with an amino group instead of chlorine.

    2,4-Di-t-butylbenzene: Similar structure but without the chlorine atom.

Uniqueness

2,4-Di-t-butylchlorobenzene is unique due to the presence of both tert-butyl groups and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

80438-65-9

Molecular Formula

C14H21Cl

Molecular Weight

224.77 g/mol

IUPAC Name

2,4-ditert-butyl-1-chlorobenzene

InChI

InChI=1S/C14H21Cl/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,1-6H3

InChI Key

ADQRIEIXADCLKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)C(C)(C)C

Origin of Product

United States

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